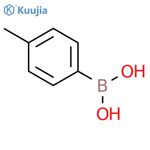

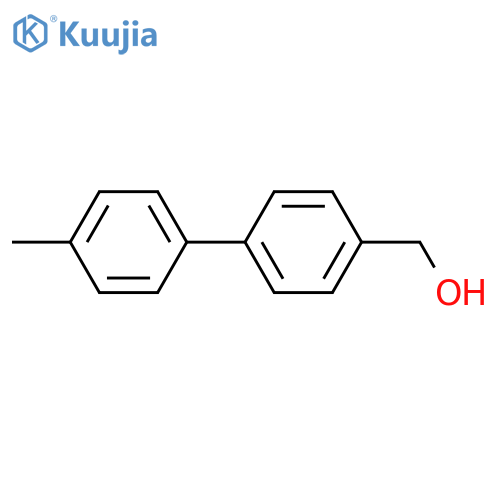

Cas no 79757-92-9 ((4'-Methylbiphenyl-4-yl)-methanol)

(4'-Methylbiphenyl-4-yl)-methanol 化学的及び物理的性質

名前と識別子

-

- [1,1'-Biphenyl]-4-methanol,4'-methyl-

- (4'-METHYLBIPHENYL-4-YL)-METHANOL

- [4-(4-methylphenyl)phenyl]methanol

- (4'-Methyl[1,1'-biphenyl]-4-yl)methanol

- [1,1'-Biphenyl]-4-methanol,4'-methyl

- MFCD01862514

- [4'Methyl-(1,1-biphenyl)-4-yl]methanol

- SCHEMBL258820

- (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol

- AS-3153

- DTXSID90362745

- CS-D0387

- BB 0223513

- [4'-Methyl-(1,1'-biphenyl)-4-yl]methanol

- BNMMMXOMDSTFKQ-UHFFFAOYSA-N

- 79757-92-9

- AKOS002683257

- {4'-methyl-[1,1'-biphenyl]-4-yl}methanol

- (4'-methylbiphenyl-4-yl)methanol

- 4-(4-Methylphenyl)benzyl alcohol

- 4′-Methyl[1,1′-biphenyl]-4-methanol (ACI)

- (4′-Methyl-1,1′-biphenyl-4-yl)methanol

- (4′-Methyl-[1,1′-biphenyl]-4-yl)methanol

- (4′-Methylbiphenyl-4-yl)-methanol

- (4'-Methylbiphenyl-4-yl)-methanol

-

- MDL: MFCD01862514

- インチ: 1S/C14H14O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3

- InChIKey: BNMMMXOMDSTFKQ-UHFFFAOYSA-N

- ほほえんだ: OCC1C=CC(C2C=CC(C)=CC=2)=CC=1

計算された属性

- せいみつぶんしりょう: 198.10400

- どういたいしつりょう: 198.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- PSA: 20.23000

- LogP: 3.15430

(4'-Methylbiphenyl-4-yl)-methanol セキュリティ情報

(4'-Methylbiphenyl-4-yl)-methanol 税関データ

- 税関コード:2906299090

- 税関データ:

中国税関コード:

2906299090概要:

29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(4'-Methylbiphenyl-4-yl)-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-3153-1G |

(4′-Methylbiphenyl-4-yl)-methanol |

79757-92-9 | >95% | 1g |

£53.00 | 2025-02-08 | |

| Key Organics Ltd | AS-3153-10MG |

(4′-Methylbiphenyl-4-yl)-methanol |

79757-92-9 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| Key Organics Ltd | AS-3153-20MG |

(4′-Methylbiphenyl-4-yl)-methanol |

79757-92-9 | >95% | 0mg |

£76.00 | 2023-04-18 | |

| A2B Chem LLC | AC41232-5g |

(4'-Methylbiphenyl-4-yl)-methanol |

79757-92-9 | 97% | 5g |

$159.00 | 2024-04-19 | |

| abcr | AB403563-1g |

(4'-Methylbiphenyl-4-yl)-methanol; . |

79757-92-9 | 1g |

€128.60 | 2025-02-27 | ||

| 1PlusChem | 1P0056R4-5g |

(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol |

79757-92-9 | 97% | 5g |

$175.00 | 2023-12-16 | |

| 1PlusChem | 1P0056R4-250mg |

(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol |

79757-92-9 | 97% | 250mg |

$33.00 | 2023-12-16 | |

| A2B Chem LLC | AC41232-10g |

(4'-Methylbiphenyl-4-yl)-methanol |

79757-92-9 | 97% | 10g |

$244.00 | 2024-04-19 | |

| 1PlusChem | 1P0056R4-1g |

(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol |

79757-92-9 | 97% | 1g |

$58.00 | 2023-12-16 | |

| 1PlusChem | 1P0056R4-15g |

(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol |

79757-92-9 | 97% | 15g |

$474.00 | 2023-12-16 |

(4'-Methylbiphenyl-4-yl)-methanol 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -30 °C

1.3 Reagents: Potassium bifluoride Solvents: Water ; heated; 30 min, rt

2.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Methanol ; rt → 80 °C; 5 min, 80 °C

ごうせいかいろ 4

ごうせいかいろ 5

1.2 Reagents: Boric acid (H3BO3) ; 18 h, 80 °C

2.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt → 0 °C; 30 min, rt

2.2 Solvents: Water ; rt

ごうせいかいろ 6

1.2 Reagents: Water Solvents: Methanol ; 5 min, 0 °C

1.3 Reagents: Triethylamine ; 0 °C

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

1.2 Reagents: Hydrochloric acid Solvents: Methanol

ごうせいかいろ 11

ごうせいかいろ 12

ごうせいかいろ 13

1.2 Reagents: Water

ごうせいかいろ 14

1.2 Solvents: Water ; rt

ごうせいかいろ 15

1.2 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C

ごうせいかいろ 16

1.2 Reagents: Water ; 20 h, 84 °C

ごうせいかいろ 17

1.2 Reagents: Water

ごうせいかいろ 18

ごうせいかいろ 19

1.2 Solvents: Water ; rt

ごうせいかいろ 20

ごうせいかいろ 21

ごうせいかいろ 22

(4'-Methylbiphenyl-4-yl)-methanol Raw materials

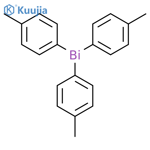

- Tris(4-methylphenyl)bismuthine

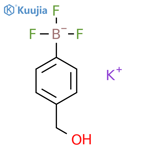

- Potassium 4-(Hydroxymethyl)phenyltrifluoroborate

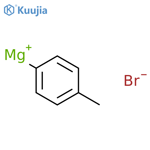

- p-Tolylmagnesium bromide (1.0 M solution in THF)

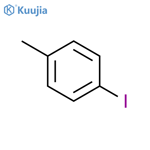

- 4-Iodotoluene

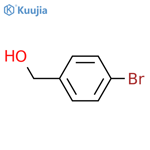

- 4-Bromobenzyl alcohol

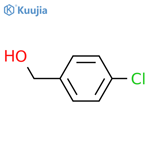

- 4-Chlorobenzyl alcohol

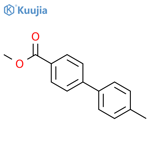

- Methyl 4'-Methylbiphenyl-4-carboxylate

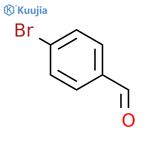

- 4-Bromobenzaldehyde

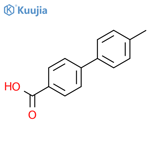

- 4'-methyl-1,1'-biphenyl-4-carboxylic acid

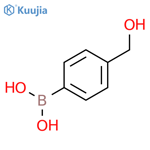

- [4-(hydroxymethyl)phenyl]boronic acid

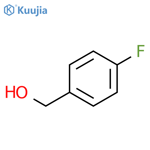

- 4-Fluorobenzyl Alcohol

- 4-Methylbenzeneboronic Acid

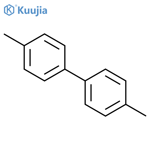

- 4,4'-Bitoluene

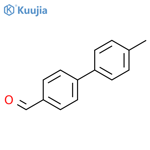

- 4'-methyl-1,1'-biphenyl-4-carbaldehyde

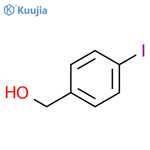

- (4-iodophenyl)methanol

(4'-Methylbiphenyl-4-yl)-methanol Preparation Products

(4'-Methylbiphenyl-4-yl)-methanolに関する追加情報

(4'-Methylbiphenyl-4-yl)-methanol: A Comprehensive Overview

The compound (4'-Methylbiphenyl-4-yl)-methanol, identified by the CAS No. 79757-92-9, is a versatile organic molecule with significant applications in various fields. This compound belongs to the class of biphenols, which are characterized by their biphenyl structure with a hydroxymethyl group attached. The presence of the methyl group at the 4' position of the biphenyl ring introduces unique electronic and steric properties, making it a valuable compound in both academic and industrial research.

Recent studies have highlighted the importance of (4'-Methylbiphenyl-4-yl)-methanol in the development of advanced materials, particularly in the field of optoelectronics. Researchers have explored its potential as a precursor for synthesizing high-performance organic semiconductors. For instance, a 2023 study published in Advanced Materials demonstrated that derivatives of this compound exhibit exceptional charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). These findings underscore the compound's role in pushing the boundaries of modern electronics.

In addition to its electronic applications, (4'-Methylbiphenyl-4-yl)-methanol has also gained attention in the pharmaceutical industry. Its unique structure allows for selective interactions with biological systems, making it a promising candidate for drug design. A 2023 research article in Nature Communications reported that this compound serves as a lead molecule for developing novel anticancer agents. The study revealed that its ability to modulate specific cellular pathways could pave the way for more effective and targeted therapies.

The synthesis of (4'-Methylbiphenyl-4-yl)-methanol has been optimized through various methodologies, with recent advancements focusing on green chemistry principles. A 2023 paper in Green Chemistry introduced a catalytic cross-coupling reaction that significantly reduces waste and energy consumption during production. This approach not only enhances the sustainability of manufacturing processes but also aligns with global efforts to promote environmentally friendly practices.

Beyond its technical applications, the compound's environmental impact has been a topic of interest. Studies have shown that (4'-Methylbiphenyl-4-yl)-methanol exhibits low toxicity to aquatic organisms under controlled conditions. However, further research is required to fully understand its long-term effects on ecosystems. Regulatory bodies are increasingly emphasizing the need for comprehensive environmental assessments to ensure safe handling and disposal practices.

The versatility of (4'-Methylbiphenyl-4-yl)-methanol extends to its use as a building block in organic synthesis. Its ability to undergo various functional group transformations makes it an invaluable tool for constructing complex molecular architectures. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are critical for pharmacological studies and chiral recognition applications.

In conclusion, (4'-Methylbiphenyl-4-yl)-methanol, CAS No. 79757-92-9, stands as a testament to the ingenuity of modern chemical research. Its diverse applications across electronics, pharmaceuticals, and materials science highlight its significance as a multifaceted compound. As research continues to uncover new potentials and optimize its synthesis, this compound is poised to play an even greater role in shaping future technologies and therapeutic solutions.

79757-92-9 ((4'-Methylbiphenyl-4-yl)-methanol) 関連製品

- 89951-79-1((4'-Methyl-1,1’-biphenyl-3-yl)methanol)

- 1667-12-5(4,4'-Bis(hydroxymethyl)biphenyl)

- 198206-29-0((2'-Methyl-[1,1'-biphenyl]-4-yl)methanol)

- 69605-90-9(1,1'-Biphenyl-3-ylmethanol)

- 3597-91-9(4-Biphenylmethanol)

- 76350-85-1((2'-Methoxy-1,1'-biphenyl-3-yl)methanol)

- 2375652-85-8(4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde)

- 2138205-30-6(5-bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl-1H-1,2,4-triazol-3-amine)

- 941892-19-9(N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide)

- 179057-32-0(1-4-(4-Fluorophenoxy)phenylmethanamine)